molecular formula C8H17NO2 B8060673 5,5-Dimethyl-L-norleucine

5,5-Dimethyl-L-norleucine

Cat. No.: B8060673
M. Wt: 159.23 g/mol
InChI Key: HMQBHFUPSBOCOE-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-L-norleucine typically involves the alkylation of L-norleucine with suitable alkylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a strong base such as sodium hydride to introduce the dimethyl groups at the desired position .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis or biocatalytic methods. These methods ensure higher yields and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-L-norleucine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,5-Dimethyl-L-norleucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-L-norleucine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active sites of enzymes. This inhibition can affect various metabolic pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: 5,5-Dimethyl-L-norleucine is unique due to the presence of the two methyl groups on the fifth carbon, which imparts distinct chemical and physical properties. This structural modification can enhance its stability, reactivity, and interaction with biological molecules compared to its analogs .

Properties

IUPAC Name

(2S)-2-amino-5,5-dimethylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQBHFUPSBOCOE-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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